molecular formula C24H20O8 B1249368 inoscavin B

inoscavin B

Cat. No.: B1249368
M. Wt: 436.4 g/mol
InChI Key: RNGFLTFOEGMRRY-PGODXZJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

inoscavin B is a natural product found in Hymenochaete xerantica with data available.

Scientific Research Applications

Antioxidant Properties

Inoscavin B, derived from mushrooms like Inonotus xeranticus, exhibits significant antioxidant activity. This compound, along with other hispidin derivatives, has been studied for its role in neutralizing harmful free radicals, which are implicated in various diseases and aging processes. Research has shown that these compounds can scavenge reactive oxygen species, contributing to their potential as natural antioxidants (Lee et al., 2006).

Potential in Antiviral and Antitumor Applications

Several studies have identified the potential of this compound and related compounds in antiviral and antitumor applications. For instance, compounds isolated from Phellinus baumii, including inoscavin A, have shown inhibitory effects on various strains of the influenza virus. This suggests a broader potential for these compounds in antiviral therapies (Hwang et al., 2015). Additionally, related compounds from Phellinus ribis, including inoscavin C, have demonstrated moderate cytotoxic activity against certain tumor cell lines, indicating a possible role in cancer treatment (Ren et al., 2022).

Inhibition of Prolyl Endopeptidase

This compound, along with other similar compounds from Phellinus linteus, has been studied for its inhibitory activity against prolyl endopeptidase. This enzyme is associated with memory impairment and neurodegenerative disorders, making these compounds potentially valuable in the treatment of such conditions (Yoon et al., 2010), (Yoon et al., 2013).

Lipoxygenase Inhibition

Research on inoscavin A isolated from Phellinus baumii has revealed potent lipoxygenase inhibitory activity, which is significant since lipoxygenase plays a role in inflammation and certain cancers. This suggests that this compound and related compounds could be valuable in the development of anti-inflammatory and cancer chemopreventive therapies (Lee et al., 2014).

Properties

Molecular Formula

C24H20O8

Molecular Weight

436.4 g/mol

IUPAC Name

(3Z)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-[(3,4-dihydroxyphenyl)methylidene]-2-methoxy-2-methylfuro[3,2-c]pyran-4-one

InChI

InChI=1S/C24H20O8/c1-24(30-2)16(9-14-5-8-18(26)20(28)11-14)22-21(32-24)12-15(31-23(22)29)6-3-13-4-7-17(25)19(27)10-13/h3-12,25-28H,1-2H3/b6-3+,16-9-

InChI Key

RNGFLTFOEGMRRY-PGODXZJGSA-N

Isomeric SMILES

CC1(/C(=C\C2=CC(=C(C=C2)O)O)/C3=C(O1)C=C(OC3=O)/C=C/C4=CC(=C(C=C4)O)O)OC

Canonical SMILES

CC1(C(=CC2=CC(=C(C=C2)O)O)C3=C(O1)C=C(OC3=O)C=CC4=CC(=C(C=C4)O)O)OC

Synonyms

inoscavin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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